molecular formula C20H22FNO4 B2779025 (R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid CAS No. 1803077-47-5

(R)-2-(Boc-amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-YL)propanoic acid

Cat. No.: B2779025
CAS No.: 1803077-47-5
M. Wt: 359.397
InChI Key: XBOKTKLCTPQDCO-QGZVFWFLSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluoro-substituted biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amino Acid Derivative Formation: The amino acid backbone is constructed through standard peptide synthesis techniques, often starting from commercially available chiral amino acids.

    Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the fluoro group or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: De-fluorinated biphenyl derivatives.

    Substitution: Amino or thiol-substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Bioconjugation: The Boc-protected amine group allows for selective deprotection and subsequent conjugation to biomolecules, facilitating the study of protein-ligand interactions.

Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid: Lacks the Boc protection, making it more reactive.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

The presence of the Boc-protected amine group and the fluoro-substituted biphenyl moiety makes ®-2-((tert-Butoxycarbonyl)amino)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid unique. The Boc group provides stability and selectivity in reactions, while the fluoro group imparts specific electronic properties that can influence the compound’s reactivity and interactions.

Properties

IUPAC Name

(2R)-3-[4-(4-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-4-6-14(7-5-13)15-8-10-16(21)11-9-15/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOKTKLCTPQDCO-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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